molecular formula C₉H₇D₃N₄O₄ B1147573 Acetone 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-57-2

Acetone 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147573
CAS No.: 259824-57-2
M. Wt: 241.22
Attention: For research use only. Not for human or veterinary use.
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Description

Acetone 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound with the molecular formula C9H7D3N4O4 and a molecular weight of 241.22 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetone 2,4-Dinitrophenylhydrazone-d3 is synthesized through a nucleophilic addition-elimination reaction. The reaction involves the addition of 2,4-dinitrophenylhydrazine to acetone, followed by the elimination of water to form the hydrazone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope-labeled precursors to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetone 2,4-Dinitrophenylhydrazone-d3 primarily undergoes nucleophilic addition-elimination reactions. It can also participate in condensation reactions, where two molecules join together with the loss of water .

Common Reagents and Conditions

Major Products

The major product of the reaction between acetone and 2,4-dinitrophenylhydrazine is this compound, with water as a byproduct .

Mechanism of Action

The mechanism of action of Acetone 2,4-Dinitrophenylhydrazone-d3 involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of acetone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone . The molecular targets and pathways involved in this reaction are primarily related to the carbonyl group of acetone and the nucleophilic nature of 2,4-dinitrophenylhydrazine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetone 2,4-Dinitrophenylhydrazone-d3 is unique due to its stable isotope labeling, which allows for more precise and accurate analytical measurements in research applications. The incorporation of deuterium atoms enhances the compound’s stability and provides distinct advantages in studies involving mass spectrometry and other analytical techniques .

Properties

IUPAC Name

2,3,5-trideuterio-4,6-dinitro-N-(propan-2-ylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIXYAIGWMAGIB-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN=C(C)C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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